tert-butyl N-(3-chloro-4-fluorophenyl)carbamate
Description
tert-Butyl N-(3-chloro-4-fluorophenyl)carbamate is a carbamate derivative featuring a para-fluoro and meta-chloro substituted phenyl ring. It serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry for constructing bioactive molecules such as kinase inhibitors and imidazo[4,5-b]pyridine derivatives . Its structural uniqueness arises from the electronic and steric effects of the chloro and fluoro substituents, which influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
tert-butyl N-(3-chloro-4-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHMVPYUCTZPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406857 | |
| Record name | Carbamic acid, (3-chloro-4-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119951-96-1 | |
| Record name | Carbamic acid, (3-chloro-4-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-chloro-4-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-chloro-4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenyl derivatives.
Hydrolysis: The major products are 3-chloro-4-fluoroaniline and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-chloro-4-fluorophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine functionality .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it valuable for creating compounds with specific biological activities .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making it useful for studying enzyme function and developing inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
tert-Butyl (4-Chlorophenethyl)carbamate
- Structure : Features a 4-chlorophenethyl group instead of a substituted phenyl ring.
- Molecular Formula: C₁₃H₁₈ClNO₂ (MW = 255.74) .
- Key Differences : The phenethyl chain introduces greater conformational flexibility compared to the rigid phenyl ring in the target compound. This impacts applications in drug design, where rigidity may enhance binding specificity.
tert-Butyl N-(3-Fluoro-4-Methylphenyl)carbamate
- Structure : Substituted with a 3-fluoro and 4-methyl group.
- Molecular Formula: C₁₂H₁₆FNO₂ (MW = 225.26) .
- Key Differences :
- Electronic Effects : The methyl group is electron-donating (+I effect), contrasting with the electron-withdrawing (-I) chloro group in the target compound. This alters reaction kinetics in electrophilic substitutions.
- Solubility : The methyl group may enhance lipophilicity compared to the chloro-fluoro combination.
tert-Butyl N-(2-Chloro-3-Fluoropyridin-4-yl)carbamate
- Structure : Pyridine ring with 2-chloro and 3-fluoro substituents.
- Reactivity: Pyridine derivatives often participate in metal-catalyzed cross-couplings more readily than benzene analogs.
Functional Group Modifications
tert-Butyl N-({[4-Chloro-3-(Trifluoromethyl)phenyl]carbamoyl}methyl)carbamate
- Structure : Incorporates a urea linker and trifluoromethyl group.
- Molecular Formula : C₁₅H₁₇ClF₃N₂O₃ (MW = 377.76) .
- Key Differences :
- Polarity : The trifluoromethyl group increases electronegativity, enhancing solubility in polar aprotic solvents.
- Applications : The urea moiety broadens utility in protease inhibitor synthesis.
Pharmacological Derivatives
N-(3-Chloro-4-Fluorophenyl)-Imidazo[4,5-b]pyridine Derivatives
- Structure : Target carbamate integrated into a polycyclic scaffold.
- Example: N-(3-Chloro-4-fluorophenyl)-2-((3-(3-fluoropiperidin-1-yl)propyl)amino)-N’-hydroxy-1H-imidazo[4,5-b]pyridine-7-carboximidamide (MW = 453.3) .
- Key Differences :
- Bioactivity : The imidazo[4,5-b]pyridine core is associated with kinase inhibition, leveraging the carbamate’s stability for in vivo delivery.
- Synthesis Complexity : Requires multi-step protocols, contrasting with simpler carbamate intermediates.
Physicochemical and Spectroscopic Comparisons
NMR Spectral Data
- tert-Butyl N-(3-Chloro-4-Fluorophenyl)carbamate :
- tert-Butyl N-(2,4,6-Trimethylphenyl)carbamate :
Molecular Weight and Polarity
*LogP estimated based on substituent contributions.
Biological Activity
Tert-butyl N-(3-chloro-4-fluorophenyl)carbamate is a chemical compound with the molecular formula CHClFNO, characterized by a tert-butyl group, a carbamate functional group, and a phenyl ring substituted with chlorine and fluorine. This unique structure enhances its chemical reactivity and potential biological activity, making it a significant subject for research in medicinal chemistry and drug development.
The compound's molecular weight is approximately 245.68 g/mol. The presence of halogens, specifically chlorine and fluorine, on the aromatic ring may influence its lipophilicity and interaction with biological targets, potentially enhancing its therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and protein interactions. Its unique structure allows it to serve as a candidate for further modification in drug discovery.
The biological activity of this compound is primarily studied through its interaction with specific enzymes and receptors. The halogen substitutions are hypothesized to enhance binding affinity to biological targets, which may lead to increased potency in therapeutic applications.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Preliminary studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics.
- Cancer Cell Line Testing : Similar compounds have been tested against various cancer cell lines. For instance, derivatives of carbamate structures have shown promising results against human colon adenocarcinoma and other cancer types, with IC values indicating moderate activity . While specific data for this compound is limited, its structural similarities suggest potential efficacy.
- Comparative Analysis : A comparative analysis with structurally similar compounds shows that the presence of both chlorine and fluorine can significantly influence biological activity. For example, related compounds like tert-butyl N-(6-chloro-4-fluorophenyl)carbamate have demonstrated enhanced reactivity due to similar halogen substitutions.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHClFNO | Unique halogen substitutions |
| Tert-butyl N-(6-chloro-4-fluorophenyl)carbamate | CHClFNO | Similar halogenated phenyl group |
| Tert-butyl N-(3-bromo-4-fluorophenyl)carbamate | CHBrFNO | Bromine substitution instead of chlorine |
| Tert-butyl N-(3-methylphenyl)carbamate | CHNO | No halogen but similar carbamate structure |
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl N-(3-chloro-4-fluorophenyl)carbamate?
- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and 3-chloro-4-fluoroaniline. Key steps include:
- Base Selection : Triethylamine is commonly used to deprotonate the amine and facilitate nucleophilic attack on tert-butyl chloroformate .
- Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve intermediates .
- Reaction Conditions : Conducted at 0–25°C under nitrogen to minimize side reactions (e.g., hydrolysis of chloroformate).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields high-purity product.
- Validation : Confirm purity via NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, tert-butyl group at δ 1.4 ppm) and HPLC .
Q. How should researchers safely handle and store tert-butyl N-(3-chloro-4-fluorophenyl)carbamate?
- Methodological Answer :
- Handling : Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid inhalation of dust; use a NIOSH-approved respirator if ventilation is inadequate .
- Storage : Keep in a tightly sealed container at room temperature (20–25°C), away from direct sunlight and moisture. Stability tests indicate no decomposition under these conditions for ≥12 months .
- Incompatibilities : Reactive with strong acids/bases (risk of carbamate cleavage) and oxidizing agents (potential exothermic reactions) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- / NMR: Aromatic protons (δ 6.8–8.0 ppm), carbamate carbonyl (, δ ~150–155 ppm) .
- IR Spectroscopy: N-H stretch (~3300 cm), C=O stretch (~1700 cm) .
- Purity Assessment :
- HPLC (C18 column, acetonitrile/water gradient): Retention time consistency and absence of secondary peaks.
- Melting Point: Compare observed vs. literature values (if available) to detect impurities .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this carbamate?
- Methodological Answer :
- Substituent Analysis :
- The 3-chloro and 4-fluoro groups are electron-withdrawing, activating the phenyl ring toward electrophilic substitution. Computational studies (DFT) can predict regioselectivity in further functionalization .
- Reactivity Trends :
- Oxidation : The thiazole moiety (if present in derivatives) undergoes oxidation to sulfoxides using m-CPBA in acetonitrile .
- Nucleophilic Substitution : Fluorine at the para position can be replaced by amines/thiols under microwave-assisted conditions (DMF, 100°C) .
- Experimental Design :
- Perform kinetic studies under varying conditions (solvent polarity, temperature) to map substituent effects on reaction rates.
Q. What strategies optimize the yield of tert-butyl N-(3-chloro-4-fluorophenyl)carbamate in large-scale synthesis?
- Methodological Answer :
- Process Optimization :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Higher solubility of intermediates vs. DCM |
| Base | Triethylamine | Minimizes side reactions vs. stronger bases |
| Temperature | 0°C → 25°C (gradient) | Balances reaction rate and byproduct formation |
- Scale-Up Challenges :
- Use flow chemistry to enhance mixing and heat transfer, reducing exothermic risks .
- Implement in-line PAT (Process Analytical Technology) for real-time monitoring of intermediate conversion .
Q. How can crystallographic data resolve contradictions in reported structural conformations?
- Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., tert-butyl N-(3-chloro-4-fluorophenyl)carbamate derivatives) reveals bond angles and torsional strains. Compare with DFT-optimized geometries to validate computational models .
- Case Study : A crystallographic study of tert-butyl carbamates showed that steric hindrance from the tert-butyl group restricts rotation around the C-N bond, stabilizing specific conformers .
Q. What computational methods predict the biological activity of derivatives of this carbamate?
- Methodological Answer :
- SAR Modeling :
- Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases, GPCRs). Focus on halogen-bonding interactions from Cl/F substituents .
- QSAR Analysis : Correlate logP, polar surface area, and H-bond donors/acceptors with bioactivity data (e.g., IC) to guide synthetic priorities .
- Validation : Compare predicted vs. experimental IC values in enzyme inhibition assays (e.g., acetylcholinesterase) .
Data Contradiction Analysis
Q. How to address discrepancies in reported stability data for tert-butyl carbamates?
- Methodological Answer :
- Root Cause Analysis :
- Storage Conditions : Some studies report decomposition at RT due to residual acidity in solvents; pre-dry solvents with molecular sieves .
- Analytical Variability : HPLC methods with low sensitivity may miss trace degradation products. Use LC-MS for higher resolution .
- Resolution Protocol :
- Conduct accelerated stability studies (40°C/75% RH for 1 month) to compare batch-to-batch variability.
- Characterize degradation products via HRMS and NMR to identify pathways (e.g., hydrolysis to aniline derivatives) .
Tables
Table 1 : Key Reaction Conditions for Carbamate Synthesis
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | THF | |
| Base | Triethylamine | |
| Temperature | 0°C → 25°C | |
| Reaction Time | 12–24 hours | |
| Yield | 75–85% |
Table 2 : NMR Spectral Data for Structural Confirmation
| Proton/Group | Chemical Shift (δ) | Reference |
|---|---|---|
| tert-Butyl (C(CH)) | 1.4 ppm (s, 9H) | |
| Aromatic H (Cl/F) | 7.2–7.8 ppm (m, 3H) | |
| Carbamate NH | 8.1 ppm (s, 1H) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
